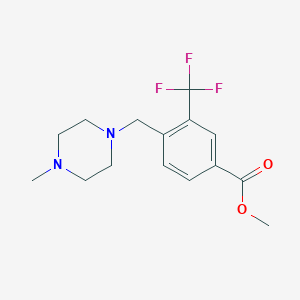

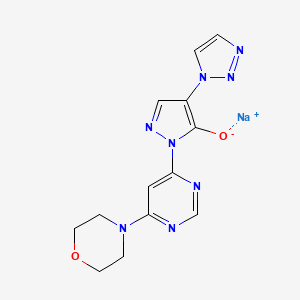

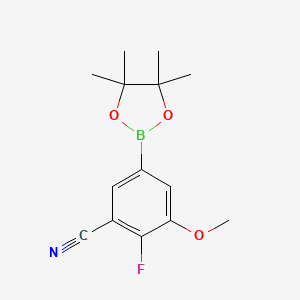

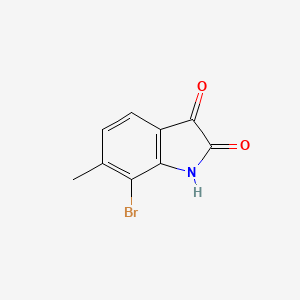

![molecular formula C17H22ClN3O5 B1454822 Chlorhydrate de 4-(2,3,4-triméthoxyphényl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate de méthyle CAS No. 1094447-97-8](/img/structure/B1454822.png)

Chlorhydrate de 4-(2,3,4-triméthoxyphényl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate de méthyle

Vue d'ensemble

Description

The compound contains several functional groups including a trimethoxyphenyl group, an imidazole ring, and a pyridine ring . These groups are common in many biologically active compounds and can contribute to a wide range of properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyridine rings, as well as the trimethoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis

The imidazole and pyridine rings in the compound can participate in a variety of chemical reactions. The trimethoxyphenyl group can also be involved in reactions, particularly those involving aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole and pyridine rings could contribute to its basicity, while the trimethoxyphenyl group could influence its lipophilicity .Applications De Recherche Scientifique

Activité anticancéreuse

La partie TMP a démontré des propriétés anticancéreuses significatives. Elle peut inhiber diverses protéines impliquées dans la progression du cancer, telles que la tubuline, la protéine de choc thermique 90 (Hsp90) et la réductase de la thioredoxine (TrxR). Ces actions inhibitrices peuvent conduire à la suppression de la croissance des cellules cancéreuses et induire l'apoptose .

Propriétés antifongiques et antibactériennes

Les composés contenant le groupe TMP ont montré des activités antifongiques et antibactériennes prometteuses. Ils se sont avérés efficaces contre des agents pathogènes tels que Helicobacter pylori et Mycobacterium tuberculosis, responsables respectivement des ulcères d'estomac et de la tuberculose .

Activité antivirale

Les composés à base de TMP présentent un potentiel contre divers virus, y compris ceux responsables du SIDA, de l'hépatite C et de la grippe. Leur mécanisme d'action peut impliquer l'inhibition de la réplication virale ou le blocage des interactions virus-cellules .

Effets antiparasitaires

Ces composés ont démontré une efficacité contre les infections parasitaires causées par des organismes tels que Leishmania, Malaria et Trypanosoma. Cela indique leur utilisation potentielle dans le traitement de maladies telles que la leishmaniose, le paludisme et la maladie du sommeil .

Agents neuroprotecteurs et antineuro-inflammatoires

Des recherches suggèrent que les composés contenant du TMP pourraient servir d'agents neuroprotecteurs et antineuro-inflammatoires. Ils peuvent offrir des avantages thérapeutiques pour les maladies neurodégénératives, les accidents vasculaires cérébraux ischémiques et les traumatismes crâniens en inhibant les voies qui conduisent à la mort neuronale .

Propriétés anti-inflammatoires

Le groupe TMP a été associé à des effets anti-inflammatoires. Cela pourrait être particulièrement bénéfique dans les affections inflammatoires chroniques et peut aider à réduire la charge globale de l'inflammation dans l'organisme .

Potentiel contre la maladie d'Alzheimer et la dépression

Les composés avec le pharmacophore TMP ont montré des propriétés qui pourraient être utilisées dans le traitement de la maladie d'Alzheimer et de la dépression. Ils peuvent agir en affectant les systèmes de neurotransmetteurs ou en empêchant l'agrégation des plaques amyloïdes .

Effets anti-migraineux

Enfin, la partie TMP a été liée à des effets anti-migraineux. Cela pourrait être dû à son influence sur la constriction vasculaire et la modulation des neurotransmetteurs, qui sont des facteurs clés dans la physiopathologie des migraines .

Mécanisme D'action

- The compound contains the trimethoxyphenyl (TMP) group, which serves as a versatile pharmacophore in various potent agents with diverse bioactivity effects .

- Additionally, TMP-based compounds exhibit anti-fungal, anti-bacterial, and antiviral activities .

- For example, in the case of tubulin, the TMP moiety plays a critical role in fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

- The alteration of the TMP group can significantly impact the biological activity of related analogs .

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its biological activity, as the compound can inhibit or modulate the function of these biomolecules, leading to various therapeutic effects.

Cellular Effects

Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride exhibits significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit tubulin polymerization, affecting cell division and proliferation . Additionally, it can modulate the expression of genes involved in stress response and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride involves binding interactions with specific biomolecules. The compound binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, the compound can inhibit Hsp90 and TrxR, further contributing to its anticancer and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects on cells.

Dosage Effects in Animal Models

The effects of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability . The compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing side effects.

Transport and Distribution

The transport and distribution of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions determine its localization and accumulation in specific cellular compartments, influencing its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution for therapeutic applications.

Propriétés

IUPAC Name |

methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5.ClH/c1-22-12-6-5-9(15(23-2)16(12)24-3)13-14-10(18-8-19-14)7-11(20-13)17(21)25-4;/h5-6,8,11,13,20H,7H2,1-4H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAQGLMPMYMECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)OC)NC=N3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

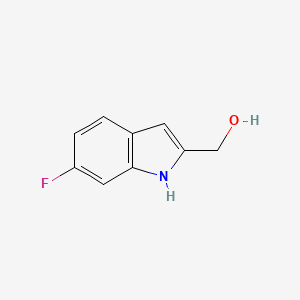

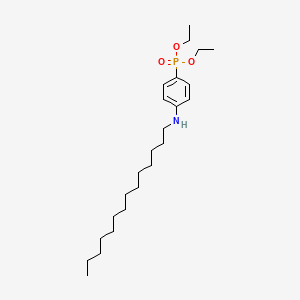

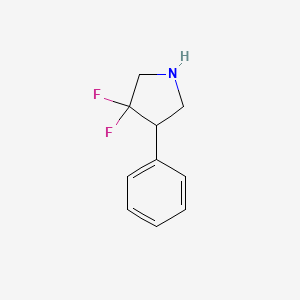

![3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)